5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Enables Potent CXCR4 Antagonism with Reduced CYP 2D6 Liability
Replacement of the tetrahydroisoquinoline ring system with a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (exemplified by compound 12a and optimized analog 30) resulted in greatly reduced CYP 2D6 inhibition while maintaining potent CXCR4 antagonism. The optimized compound 30 exhibited IC50 = 24 nM for CXCR4 antagonism, PAMPA permeability of 309 nm/s, HIV-1 entry inhibition IC50 = 7 nM, and oral bioavailability (F = 27%) in mice [1].
| Evidence Dimension | CXCR4 antagonism potency (IC50) and drug-like property profile |
|---|---|
| Target Compound Data | Compound 30 (5,6,7,8-tetrahydro-1,6-naphthyridine scaffold): IC50 (CXCR4) = 24 nM; PAMPA permeability = 309 nm/s; HIV-1 entry IC50 = 7 nM; F = 27% |
| Comparator Or Baseline | TIQ15 (tetrahydroisoquinoline scaffold) and AMD11070 (first-generation CXCR4 antagonist) |
| Quantified Difference | 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold reduced CYP 2D6 inhibition relative to tetrahydroisoquinoline analogs; compound 30 demonstrated higher oral bioavailability and cleaner off-target safety profile versus AMD11070 and TIQ15 |
| Conditions | Biochemical CXCR4 antagonism assay; PAMPA permeability assay; HIV-1 entry inhibition in cell culture; mouse pharmacokinetic studies |
Why This Matters
Users procuring this scaffold for CXCR4 antagonist development obtain a core structure that minimizes CYP 2D6 drug–drug interaction liability—a key differentiation from tetrahydroisoquinoline-based analogs—while preserving high target potency and oral exposure.
- [1] Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J Med Chem. 2022;65(5):4058-4084. doi:10.1021/acs.jmedchem.1c01965. View Source
